![molecular formula C17H22ClNO2 B5358216 2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride](/img/structure/B5358216.png)
2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenylmethanol with 3-bromophenylmethanol under basic conditions to form the intermediate 3-[(4-methylphenyl)methoxy]phenylmethanol. This intermediate is then reacted with ethanolamine in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a similar aromatic structure but differs in its functional groups.
3,4-Dimethoxyphenethylamine: Another related compound with methoxy groups on the aromatic ring.
Uniqueness
2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[[3-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-14-5-7-15(8-6-14)13-20-17-4-2-3-16(11-17)12-18-9-10-19;/h2-8,11,18-19H,9-10,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKHLTRQSIWPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5358133.png)
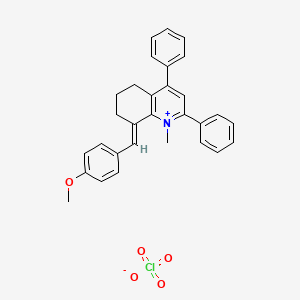
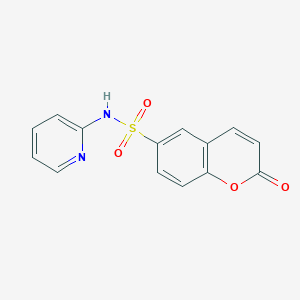
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5358143.png)
![methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate](/img/structure/B5358154.png)
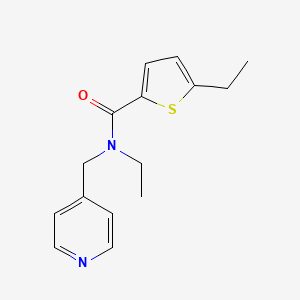
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5358168.png)
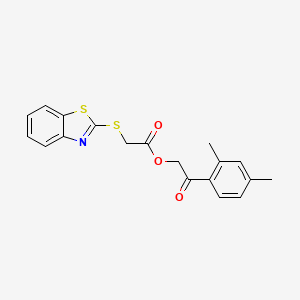
![ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate](/img/structure/B5358181.png)
![Cyclohexaneacetic acid, alpha-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester](/img/structure/B5358203.png)
![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}morpholine](/img/structure/B5358211.png)
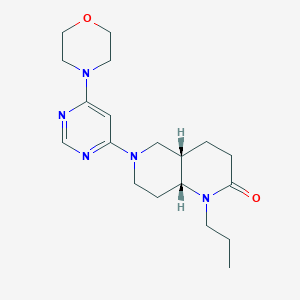
![N-[2-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzyl]propanamide](/img/structure/B5358228.png)
![1-{1-[2-(propylamino)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5358232.png)
